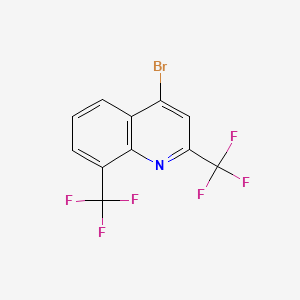

4-Bromo-2,8-bis(trifluoromethyl)quinoline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,8-bis(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4BrF6N/c12-7-4-8(11(16,17)18)19-9-5(7)2-1-3-6(9)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXALAFAFIXJDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399008 | |

| Record name | 4-Bromo-2,8-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35853-45-3 | |

| Record name | 4-Bromo-2,8-bis(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35853-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,8-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Bromo-2,8-bis(trifluoromethyl)quinoline, a fluorinated heterocyclic compound of interest in pharmaceutical and materials science research. This document collates available data on its physical and chemical characteristics, outlines detailed experimental protocols for its synthesis and analysis, and discusses its potential applications based on the reactivity and biological activity of structurally related molecules.

Core Chemical and Physical Properties

This compound is an off-white to yellow crystalline powder.[1][2] The introduction of two trifluoromethyl groups significantly influences its physicochemical properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug discovery.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₄BrF₆N | [1][4][5][6][7] |

| Molecular Weight | 344.05 g/mol | [1][5][7] |

| CAS Number | 35853-45-3 | [1][2][5][6][7][8] |

| Appearance | Off-white to yellow crystalline powder | [1][2] |

| Melting Point | 60-64 °C | [1][2] |

| Boiling Point | 281.6 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [1][2] |

| pKa | -3.67 ± 0.50 (Predicted) | [2] |

| XLogP3 | 4.7 | [1][4] |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from commercially available precursors. The general synthetic pathway involves the initial formation of a quinolinol intermediate, followed by bromination.

Experimental Workflow: Synthesis

References

- 1. echemi.com [echemi.com]

- 2. 2,8-Bis(trifluoromethyl)-4-bromoquinoline | CAS 35853-45-3 | Hylanda Chemical [hylandachemical.com]

- 3. Buy Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- | 150785-69-6 [smolecule.com]

- 4. PubChemLite - this compound (C11H4BrF6N) [pubchemlite.lcsb.uni.lu]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

4-Bromo-2,8-bis(trifluoromethyl)quinoline CAS number and structure

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,8-bis(trifluoromethyl)quinoline, a key intermediate in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its application in cross-coupling reactions. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and organic synthesis, offering detailed experimental procedures and workflow visualizations to facilitate its use as a versatile chemical building block.

Core Compound Identification and Properties

This compound is a halogenated, trifluoromethyl-substituted quinoline derivative. The presence of two electron-withdrawing trifluoromethyl groups and a bromine atom makes it a valuable and highly reactive intermediate for the synthesis of complex organic molecules.[1][2] The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer and antimalarial agents.[3][4][5]

Structure:

The chemical structure consists of a quinoline core substituted with a bromine atom at the 4-position and trifluoromethyl (CF3) groups at the 2- and 8-positions.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| CAS Number | 35853-45-3 | [6] |

| Molecular Formula | C₁₁H₄BrF₆N | [6] |

| Molecular Weight | 344.05 g/mol | [6] |

| Appearance | Off-white to yellow crystalline powder | [6] |

| Melting Point | 60 °C | [6] |

| Boiling Point | 281.6 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.7 g/cm³ (Predicted) | [6] |

| SMILES | C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Br)C(F)(F)F | [7] |

| InChIKey | DXALAFAFIXJDOS-UHFFFAOYSA-N | [7] |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common strategy involves the cyclization of an appropriate aniline derivative followed by halogenation. The following protocol is adapted from established methods for synthesizing related trifluoromethyl-substituted quinolines.[6][8]

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, combine 2-(Trifluoromethyl)aniline (1 equivalent) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent).[8]

-

Cyclization: Add polyphosphoric acid (approx. 10 parts by weight) to the mixture. Heat the reaction mixture to 120-150 °C and stir vigorously for 3 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it into a beaker containing crushed ice with vigorous stirring. A precipitate will form.[8]

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water. The resulting solid is 2,8-bis(trifluoromethyl)-4-quinolinol, which can be dried and used in the next step without further purification.[8]

Experimental Protocol: Bromination to Yield this compound

-

Reaction Setup: In a sealed reaction vessel suitable for high temperatures, place the synthesized 2,8-bis(trifluoromethyl)-4-quinolinol (1 equivalent).

-

Bromination: Add phosphoryl bromide (POBr₃, approx. 1.1-1.5 equivalents).

-

Reaction Conditions: Heat the mixture to 150 °C for 2-3 hours.[6]

-

Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water and neutralized with a suitable base (e.g., aqueous NaHCO₃ solution). The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product can be purified by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery: Cross-Coupling Reactions

The bromine atom at the C4-position of the quinoline ring serves as a versatile synthetic handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds, widely employed in the pharmaceutical industry.[9][10]

Suzuki-Miyaura Cross-Coupling Workflow

The diagram below illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction, a key application for this compound in synthesizing more complex, biologically active molecules.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.

-

Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1 mmol, 1 equivalent), phenylboronic acid (1.2 mmol, 1.2 equivalents), and potassium carbonate (K₂CO₃, 3 mmol, 3 equivalents).[11]

-

Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%). In some cases, a phosphine ligand such as triphenylphosphine (PPh₃) or SPhos may be required to facilitate the reaction.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add degassed solvents, typically a mixture such as dioxane and water (e.g., 4:1 ratio, 5 mL).[11]

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-phenyl-2,8-bis(trifluoromethyl)quinoline.

Logical Pathway: From Intermediate to Potential Drug Candidate

The utility of this compound in drug discovery lies in its role as a scaffold for rapidly generating a library of novel compounds. The trifluoromethyl groups often enhance metabolic stability and binding affinity, while the C4-position allows for systematic exploration of the structure-activity relationship (SAR).[1]

Caption: Logical flow from chemical intermediate to a drug candidate.

Safety Information

Handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Based on aggregated GHS information, this compound may cause skin irritation.[6] Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of novel chemical entities for pharmaceutical and materials science applications. Its trifluoromethyl groups provide desirable electronic and metabolic properties, while the C4-bromo substituent offers a reliable point for diversification via modern cross-coupling chemistry. The protocols and workflows detailed in this guide provide a practical framework for researchers to effectively utilize this valuable intermediate in their discovery programs.

References

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2,8-bis(trifluoromethyl)quinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis and characterization of complex heterocyclic molecules.

Molecular Structure

The structure of this compound is presented below, with the standard IUPAC numbering for the quinoline ring system. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the quinoline ring system. The powerful electron-withdrawing effects of the two trifluoromethyl groups and the bromine atom will cause all proton signals to appear at a relatively low field.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 3 | 8.1 - 8.3 | Singlet (s) | - | 1H |

| H-5 | 5 | 8.4 - 8.6 | Doublet (d) | J₅,₆ = 7.0 - 9.0 | 1H |

| H-6 | 6 | 7.8 - 8.0 | Triplet (t) | J₆,₅ = 7.0 - 9.0, J₆,₇ = 7.0 - 9.0 | 1H |

| H-7 | 7 | 8.2 - 8.4 | Doublet (d) | J₇,₆ = 7.0 - 9.0 | 1H |

Interpretation of the ¹H NMR Spectrum:

-

H-3: This proton is on the pyridine ring of the quinoline system. It is adjacent to the bromine at position 4 and the trifluoromethyl-substituted carbon at position 2. Due to the absence of adjacent protons, it is expected to appear as a singlet.

-

H-5, H-6, H-7: These protons form an AMX spin system on the benzene ring portion of the quinoline.

-

H-5 is expected to be the most downfield of this system due to the anisotropic effect of the nearby bromine atom and the electron-withdrawing nature of the quinoline nitrogen. It will be split into a doublet by the adjacent H-6.

-

H-6 will be coupled to both H-5 and H-7, resulting in a triplet (or more accurately, a doublet of doublets that may appear as a triplet if the coupling constants are similar).

-

H-7 is adjacent to the trifluoromethyl-substituted carbon at position 8 and coupled to H-6, leading to a doublet.

-

¹³C NMR Spectral Data

The ¹³C NMR spectrum will be more complex, showing signals for all 11 unique carbon atoms in the molecule. The carbons attached to the trifluoromethyl groups will exhibit characteristic quartets due to one-bond carbon-fluorine coupling (¹JCF).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-2 | 145 - 150 | Quartet (q), ²JC-F ≈ 35 Hz |

| C-3 | 122 - 125 | Singlet (s) |

| C-4 | 120 - 123 | Singlet (s) |

| C-4a | 128 - 132 | Singlet (s) |

| C-5 | 129 - 133 | Singlet (s) |

| C-6 | 127 - 130 | Singlet (s) |

| C-7 | 130 - 134 | Singlet (s) |

| C-8 | 125 - 129 | Quartet (q), ²JC-F ≈ 30-35 Hz |

| C-8a | 147 - 152 | Singlet (s) |

| -CF₃ (at C-2) | 120 - 124 | Quartet (q), ¹JC-F ≈ 275 Hz |

| -CF₃ (at C-8) | 120 - 124 | Quartet (q), ¹JC-F ≈ 275 Hz |

Interpretation of the ¹³C NMR Spectrum:

-

Quaternary Carbons: C-2, C-4, C-4a, C-8, and C-8a are quaternary and will generally show lower intensity signals.

-

Carbons bonded to CF₃: The signals for C-2 and C-8 will appear as quartets due to coupling with the three fluorine atoms of the trifluoromethyl group. The trifluoromethyl carbons themselves will also be quartets but with a much larger coupling constant.

-

Carbon bonded to Bromine: The C-4 signal will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect of bromine.

-

Aromatic Carbons: The remaining carbons (C-3, C-5, C-6, C-7) will appear as singlets in a standard broadband-decoupled ¹³C NMR spectrum.

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra for this type of compound is outlined below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Solvent: CDCl₃.

-

Temperature: 298 K (25 °C).

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze peak multiplicities and coupling constants.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

Caption: A logical workflow for the analysis of NMR spectra.

Technical Guide: Mass Spectrometry Analysis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline. Due to the limited availability of experimental mass spectrometry data for this specific compound, this document outlines the predicted mass spectrometric behavior, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and expected fragmentation patterns based on the analysis of structurally related compounds. This guide is intended to support researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry in the characterization of this and similar halogenated and trifluoromethylated quinoline derivatives. Quinoline derivatives are a significant class of compounds in drug development, with a wide range of pharmacological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] The presence of trifluoromethyl groups can enhance metabolic stability and binding affinity, making compounds like this compound of particular interest in medicinal chemistry.[5][6]

Predicted Mass Spectrometry Data

Predicted mass spectrometry data for this compound (Molecular Formula: C₁₁H₄BrF₆N) provides valuable information for its initial identification. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts and the predicted collision cross-section (CCS) values.

| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 343.95038 | 171.0 |

| [M+Na]⁺ | 365.93232 | 185.7 |

| [M-H]⁻ | 341.93582 | 170.3 |

| [M+NH₄]⁺ | 360.97692 | 188.4 |

| [M+K]⁺ | 381.90626 | 172.1 |

| [M]⁺ | 342.94255 | 182.2 |

| [M]⁻ | 342.94365 | 182.2 |

Data sourced from PubChem.

Expected Fragmentation Patterns

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity (M⁺ and M+2⁺) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7][8]

Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules. For this compound, likely fragmentation events include:

-

Loss of a trifluoromethyl radical (•CF₃): This would result in a significant fragment ion.

-

Loss of a bromine radical (•Br): Cleavage of the C-Br bond is a common fragmentation pathway for brominated aromatic compounds.[7]

-

Sequential loss of fluorine atoms or HF.

-

Cleavage of the quinoline ring system: This can lead to a variety of smaller fragment ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of this compound by GC-MS. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.

-

Sample Preparation: For analysis of the compound in a complex matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances. The final extract should be dissolved in a solvent compatible with the GC-MS system.

GC-MS Instrumentation and Conditions

| Parameter | Condition |

| Gas Chromatograph | Agilent Intuvo 9000 GC or equivalent |

| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |

| GC Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Temperature Program | Initial: 100 °C, hold for 1 minRamp: 20 °C/min to 300 °CHold: 5 min at 300 °C |

| Transfer Line Temp. | 290 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 50-500 |

| Scan Mode | Full Scan |

Data Analysis

-

Compound Identification: The retention time and the mass spectrum of the analyte peak in the sample chromatogram should be compared with those of the authentic standard. The characteristic isotopic pattern of bromine should be used as a key identifier.

-

Quantification: If quantitative analysis is required, a calibration curve should be constructed by plotting the peak area of the analyte against the concentration of the prepared standard solutions.

Visualizations

Experimental Workflow for GC-MS Analysis

Caption: General workflow for the GC-MS analysis of this compound.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to the Physical and Chemical Stability of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical stability of 4-Bromo-2,8-bis(trifluoromethyl)quinoline, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available stability data for this specific compound, this guide synthesizes information from structurally related halogenated and trifluoromethylated quinolines to present a robust framework for its handling, storage, and stability assessment. This document outlines potential degradation pathways and provides detailed experimental protocols for forced degradation studies, as well as for the determination of key physical properties. The information herein is intended to enable researchers to ensure the integrity of this compound throughout its lifecycle in a research and development setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for the synthesis of novel therapeutic agents. The presence of a bromine atom and two trifluoromethyl groups imparts unique electronic and steric properties to the quinoline core, which can influence its reactivity and stability.[1] A thorough understanding of the physical and chemical stability of this compound is paramount for ensuring the accuracy and reproducibility of experimental results, as well as for the development of stable drug formulations. This guide addresses the current knowledge gap by providing a detailed examination of its expected stability profile and the methodologies for its assessment.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and the design of stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₄BrF₆N | [2] |

| Molecular Weight | 344.05 g/mol | [2] |

| Appearance | Off-white to yellow crystalline powder | [2] |

| Melting Point | 60 °C | [2] |

| Boiling Point | 281.6 °C at 760 mmHg | [2] |

| pKa (predicted) | (Not explicitly found in searches) | |

| logP (predicted) | 4.7 | [2] |

Chemical Stability and Potential Degradation Pathways

Forced degradation studies are essential for identifying the potential degradation pathways of a compound under various stress conditions.[3][4] Based on the chemistry of quinolines and related halogenated compounds, the following degradation pathways are proposed for this compound.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[5] The stability of this compound is expected to be pH-dependent.[6]

-

Acidic Conditions: Under strong acidic conditions, the quinoline nitrogen can be protonated, which may influence the electron density of the ring system. However, the strong electron-withdrawing nature of the trifluoromethyl groups is expected to decrease the basicity of the nitrogen, potentially rendering the compound relatively stable to acid hydrolysis.

-

Neutral Conditions: Minimal hydrolytic degradation is expected at neutral pH.

-

Alkaline Conditions: In basic media, nucleophilic aromatic substitution (SNAAr) of the bromine atom by a hydroxide ion could occur, leading to the formation of 4-hydroxy-2,8-bis(trifluoromethyl)quinoline. This reaction would be facilitated by the electron-withdrawing trifluoromethyl groups.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents.[7] The quinoline ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The electron-deficient nature of the ring due to the trifluoromethyl groups might offer some protection against oxidation.

Photodegradation

Exposure to light, particularly UV radiation, can lead to the degradation of photosensitive molecules.[8][9] For bromo-substituted aromatic compounds, photolytic cleavage of the carbon-bromine bond to form a radical species is a potential degradation pathway. This could lead to the formation of debrominated species or other secondary products.

Caption: Proposed photodegradation pathway of this compound.

Recommended Storage and Handling

Based on the general guidelines for halogenated and trifluoromethylated quinolines, the following storage and handling procedures are recommended to ensure the stability and integrity of this compound:

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[10] Avoid exposure to high temperatures and direct sunlight.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

The following section provides detailed experimental protocols for assessing the stability and key physicochemical properties of this compound. These are generalized methods and may require optimization for this specific compound.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.[11]

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. database.ich.org [database.ich.org]

- 3. benchchem.com [benchchem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. ema.europa.eu [ema.europa.eu]

- 10. 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline | Sigma-Aldrich [sigmaaldrich.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Solubility profile of 4-Bromo-2,8-bis(trifluoromethyl)quinoline in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,8-bis(trifluoromethyl)quinoline. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents a compilation of information on structurally similar quinoline derivatives, alongside a generalized, robust experimental protocol for determining solubility. This guide is intended to equip researchers with the necessary information and methodologies to assess the solubility of this compound in common laboratory solvents.

Introduction to this compound

This compound is a halogenated, trifluoromethyl-substituted quinoline derivative. The quinoline core is a prominent scaffold in medicinal chemistry and materials science, known for its presence in numerous biologically active compounds and functional materials.[1][2] The presence of two trifluoromethyl groups, which are strong electron-withdrawing groups, and a bromine atom significantly influences the compound's physicochemical properties, including its solubility. Understanding the solubility profile is critical for a wide range of applications, from drug formulation and delivery to reaction condition optimization in synthetic chemistry.[2]

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 35853-45-3 | [3][4][5] |

| Molecular Formula | C₁₁H₄BrF₆N | [3][4][5] |

| Molecular Weight | 344.05 g/mol | [3][5] |

| Appearance | Off-white to yellow crystalline powder | [3][4] |

| Melting Point | 62-64 °C | [4] |

| Predicted Density | 1.720 ± 0.06 g/cm³ | [4] |

| Predicted pKa | -3.67 ± 0.50 | [4] |

Expected Solubility in Common Laboratory Solvents

Quinoline and its derivatives are generally characterized by low aqueous solubility due to their hydrophobic aromatic core.[6] Their basic nitrogen atom allows for salt formation in acidic conditions, which can enhance aqueous solubility.[2][6] The presence of lipophilic substituents, such as the trifluoromethyl groups and bromine atom in the target compound, is expected to further decrease its solubility in polar protic solvents like water and increase its solubility in non-polar organic solvents.

Predicted Solubility Profile:

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very Low to Low | The hydrophobic nature of the quinoline core and the lipophilic substituents are expected to limit solubility in highly polar, hydrogen-bonding solvents. One source indicates slight solubility of 2,8-Bis(trifluoromethyl)-4-bromoquinoline in methanol.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to High | These solvents can engage in dipole-dipole interactions and are generally good solvents for a wide range of organic compounds. |

| Non-Polar | Dichloromethane, Chloroform, Toluene, Hexane | Moderate to High | The non-polar nature of these solvents is well-suited to dissolve the largely hydrophobic this compound. One source indicates slight solubility of 2,8-Bis(trifluoromethyl)-4-bromoquinoline in chloroform.[4] |

It is important to note that a structurally similar compound, a 2,6-bis-alkynylated quinoline bearing a cyano group, was reported to have low solubility, highlighting that even small structural changes can significantly impact this property.[1]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following is a generalized method based on the principle of generating a saturated solution and subsequently quantifying the concentration of the dissolved compound.[7]

3.1. Materials and Equipment

-

This compound

-

Selected laboratory solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of compound solubility.

3.3. Detailed Procedure

-

Preparation of Saturated Solution:

-

Equilibration:

-

Separation of Undissolved Solid:

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a suitable analytical method (HPLC or UV-Vis spectrophotometry) to construct a calibration curve of response versus concentration.[7]

-

Sample Analysis: Dilute the filtered supernatant with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.[6][7]

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent by multiplying the determined concentration of the diluted sample by the dilution factor.[7]

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Strategies for Solubility Enhancement

Should the experimentally determined solubility of this compound be insufficient for a specific application, several strategies can be employed for its enhancement:

-

pH Adjustment: As a quinoline derivative, the compound is likely a weak base. Decreasing the pH of an aqueous solution can lead to the protonation of the quinoline nitrogen, forming a more soluble salt.[6]

-

Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the solvent system, potentially increasing the solubility of the hydrophobic compound.[6]

-

Use of Excipients: In pharmaceutical contexts, the use of cyclodextrins can form inclusion complexes with the compound, enhancing its apparent aqueous solubility.[6]

The logical workflow for selecting a solubility enhancement strategy is depicted below.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a framework for understanding and experimentally determining its solubility profile. Based on the behavior of analogous quinoline derivatives, the compound is anticipated to exhibit low solubility in polar protic solvents and higher solubility in polar aprotic and non-polar organic solvents. The provided experimental protocol offers a reliable method for researchers to generate precise solubility data, which is crucial for advancing research and development involving this compound. For applications requiring higher aqueous solubility, strategies such as pH adjustment and the use of co-solvents should be investigated.

References

- 1. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2,8-Bis(trifluoromethyl)-4-bromoquinoline | CAS 35853-45-3 | Hylanda Chemical [hylandachemical.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromo-2,8-bis(trifluoromethyl)quinoline: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety precautions, and detailed experimental protocols associated with 4-Bromo-2,8-bis(trifluoromethyl)quinoline. This compound is a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly next-generation antimalarial drugs. Adherence to strict safety and handling protocols is essential when working with this reactive chemical.

Chemical and Physical Properties

This compound is a solid, crystalline substance. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 35853-45-3 | [1] |

| Molecular Formula | C₁₁H₄BrF₆N | [1] |

| Molecular Weight | 344.05 g/mol | [1] |

| Appearance | Off-white to yellow crystalline powder | [2] |

| Melting Point | 60-64 °C | [1][2] |

| Boiling Point | 281.6 °C at 760 mmHg | [3] |

| Density | 1.7 g/cm³ | [2] |

| Flash Point | 124.1 °C | |

| Solubility | No data available | |

| Storage | Store in a dry, well-ventilated place at room temperature. Keep container tightly closed. |

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling to avoid exposure. The following tables summarize the GHS classification and necessary precautionary measures.

GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference(s) |

| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | |

| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

Handling and Personal Protective Equipment (PPE)

| Precautionary Measure | Description | Reference(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | [2] |

| P271 | Use only outdoors or in a well-ventilated area. | [2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| Engineering Controls | Work in a well-ventilated fume hood. | [5] |

| Eye/Face Protection | Use tightly sealing safety goggles or a face shield. | [6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. | [6] |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [6] |

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. | [6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [6] |

Firefighting Measures

| Aspect | Recommendation | Reference(s) |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [6] |

| Specific Hazards | Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, hydrogen bromide, hydrogen fluoride). | [6] |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a key subsequent reaction.

Synthesis of this compound

This synthesis is a two-step process starting from 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.

This procedure involves the cyclization of an aniline derivative with a β-ketoester.

-

Materials:

-

2-(Trifluoromethyl)aniline

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Polyphosphoric acid (PPA)

-

Ice water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottomed flask equipped with a stirrer, combine 2-(trifluoromethyl)aniline (1 equivalent) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent).[7]

-

Add polyphosphoric acid to the mixture.[7]

-

Heat the reaction mixture to 120-150 °C and stir for 3 hours under a nitrogen atmosphere.[7]

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).[7]

-

After completion, cool the reaction mixture and quench by pouring it into ice water with vigorous stirring. A yellow precipitate will form.[7]

-

Filter the precipitate under vacuum and wash with cold distilled water to yield the crude 2,8-bis(trifluoromethyl)quinolin-4-ol.[7]

-

The product can be further purified by extraction with dichloromethane, drying the organic layer over anhydrous magnesium sulfate, filtering, and concentrating under reduced pressure.[7]

-

This step converts the quinolinol to the target bromo-quinoline.

-

Materials:

-

2,8-bis(trifluoromethyl)quinolin-4-ol

-

Phosphorus oxybromide (POBr₃)

-

Ice-cold water

-

-

Procedure:

-

Under an argon atmosphere, heat phosphorus oxybromide (1.1 equivalents) to 90 °C until the solid is completely dissolved.[2]

-

Add 2,8-bis(trifluoromethyl)quinolin-4-ol (1 equivalent) to the hot POBr₃.[2]

-

Increase the temperature to 150 °C and maintain for 2-6 hours.[2][8]

-

Allow the reaction mixture to cool to room temperature.[2]

-

Quench the reaction by carefully adding ice-cold water.[2]

-

A precipitate will form. Filter the solid and wash with water to afford this compound as a white solid.[2]

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[9]

-

Formylation of this compound

This reaction is a key step in the synthesis of antimalarial drug precursors and involves a lithium-halogen exchange followed by quenching with an electrophile.

-

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).[10][11]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[10]

-

Slowly add n-butyllithium (typically 1.1 to 3 equivalents) dropwise to the cooled solution. A color change (e.g., to a blue solution) may be observed, indicating the formation of the organolithium species.[10][11]

-

Stir the reaction mixture at -78 °C for 30 minutes to 1 hour to ensure complete lithium-halogen exchange.[10][11]

-

Add anhydrous DMF (typically 5 equivalents) to the reaction mixture.[10][11]

-

Allow the reaction to proceed at -78 °C and then slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,8-bis(trifluoromethyl)quinoline-4-carbaldehyde.

-

The crude product can be purified by column chromatography on silica gel.

-

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Synthesis of this compound.

Caption: Formylation of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in medicinal chemistry. Its handling requires strict adherence to safety protocols due to its hazardous nature. The experimental procedures outlined in this guide provide a framework for its synthesis and subsequent chemical transformations. Researchers and drug development professionals should always consult the latest Safety Data Sheet and institutional safety guidelines before working with this compound.

References

- 1. 35853-45-3 this compound AKSci W5740 [aksci.com]

- 2. echemi.com [echemi.com]

- 3. molcore.com [molcore.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Buy 8-Bromo-2-(trifluoromethyl)quinoline | 176722-63-7 [smolecule.com]

- 6. cn.canbipharm.com [cn.canbipharm.com]

- 7. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Trifluoromethylquinolines in Medicinal Chemistry

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of trifluoromethylquinolines, a critical class of compounds in medicinal chemistry.

The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold is a key strategy in modern drug design. This modification significantly enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide delves into the synthesis, physicochemical properties, and wide-ranging pharmacological applications of these compounds.

Core Physicochemical Properties

The physicochemical characteristics of trifluoromethyl-substituted quinolines are fundamental to predicting their behavior in biological systems. Key parameters include melting point, boiling point, pKa, and lipophilicity (logP).[1] The CF3 group, being highly electron-withdrawing, generally lowers the pKa of the quinoline, influencing its ionization state at physiological pH.[1] It also substantially increases lipophilicity, which can enhance membrane permeability.[1][2]

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Substituted Quinolines

| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) | pKa | logP |

| 2-(Trifluoromethyl)quinoline | 2-CF3 | 58-62 | - | - | - |

| 6-(Trifluoromethyl)quinoline | 6-CF3 | - | - | - | 3.25 |

| 7-(Trifluoromethyl)quinoline | 7-CF3 | 65-67 | 236.6 (at 762 Torr) | 2.55 (Predicted) | - |

Source: BenchChem[1] Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

Synthetic Methodologies

The synthesis of trifluoromethylquinolines can be achieved through various established methods, including the Conrad-Limpach, Doebner-von Miller, and Friedländer reactions.[1] A common approach is the Gould-Jacobs reaction, which often begins with a trifluoromethyl-substituted aniline and a malonate derivative, followed by thermal cyclization to form the quinoline ring.[3] The Friedländer annulation, catalyzed by agents like proline potassium salt, offers another efficient route from substituted 2-trifluoroacetyl anilines and carbonyl compounds.[4]

Caption: General synthesis workflow for trifluoromethyl-substituted quinolines.

Experimental Protocols

Melting Point Determination: A small, powdered sample of the trifluoromethyl-substituted quinoline is packed into a capillary tube and placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range over which the substance melts is recorded.[1]

pKa Determination: A known concentration of the compound is dissolved in a suitable solvent. A standardized solution of a strong acid is then added in increments, and the pH is recorded after each addition to generate a titration curve from which the pKa can be determined.[1]

Lipophilicity (logP) Determination: A two-phase system of n-octanol and water is prepared. The trifluoromethyl-substituted quinoline is dissolved in one phase, and the system is shaken until equilibrium is reached. The concentration of the compound in each phase is then measured to calculate the partition coefficient.[1]

Medicinal Chemistry Applications

Trifluoromethylquinolines are prominent in various therapeutic areas due to their enhanced pharmacological profiles.[5][6]

-

Anticancer Agents: Many quinoline derivatives act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[6][7] For instance, some inhibit receptor tyrosine kinases like EGFR, which are often mutated in non-small cell lung cancer.[8] Cabozantinib, a multikinase inhibitor containing a quinoline moiety, is used to treat certain cancers.[7]

-

Antimalarial Agents: The 4-aminoquinoline core is a well-known feature of antimalarial drugs like chloroquine.[6] Novel derivatives with trifluoromethyl groups are being explored to overcome drug resistance.[6][9]

-

Anti-inflammatory and Analgesic Agents: Certain 4-substituted-7-trifluoromethylquinoline derivatives have shown potent anti-inflammatory and analgesic properties with a good safety profile, partly attributed to nitric oxide release.[10]

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline compounds.

In Vitro Biological Evaluation

The efficacy of new trifluoromethylquinoline compounds is assessed through a series of in vitro assays.

Caption: General experimental workflow for in vitro testing of quinoline compounds.

A crucial step in this process is determining the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of a biological process, such as cell viability.[11]

Table 2: Illustrative In Vitro Efficacy (IC50 Values in µM) of a Hypothetical Quinoline Compound

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| HeLa | Cervical Adenocarcinoma | 12.1 |

| HCT-116 | Colon Carcinoma | 10.8 |

Note: These are representative values to illustrate the type of data generated.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 13. nbinno.com [nbinno.com]

The Trifluoromethyl Group: A Keystone in Modulating Quinoline Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic incorporation of trifluoromethyl (CF3) groups has emerged as a powerful tool to enhance the biological activity and pharmacokinetic properties of quinoline derivatives. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in modulating the bioactivity of quinolines across various therapeutic areas, including antimalarial, anticancer, antimicrobial, and neuroprotective applications. We present a synthesis of current knowledge, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to empower researchers in the design and development of next-generation trifluoromethylated quinoline-based therapeutics.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group exerts a profound influence on the physicochemical properties of the quinoline core, which in turn modulates its biological activity. These effects are primarily attributed to:

-

High Electronegativity: The fluorine atoms in the CF3 group are highly electronegative, creating a strong electron-withdrawing effect. This can alter the pKa of nearby functional groups, influencing ionization at physiological pH and thereby affecting drug-receptor interactions and cell permeability.

-

Increased Lipophilicity: The CF3 group significantly enhances the lipophilicity of the quinoline molecule. This property is crucial for improving membrane permeability, including crossing the blood-brain barrier, and can lead to better absorption and distribution of the drug.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This often results in a longer biological half-life and improved pharmacokinetic profile of the drug.

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group. This allows for the fine-tuning of steric and electronic properties to optimize target binding and biological activity.

Antimalarial Activity of Trifluoromethylated Quinolines

The quinoline scaffold is central to many antimalarial drugs. The introduction of trifluoromethyl groups has been a key strategy in overcoming drug resistance and enhancing potency.

Mefloquine: A Case Study

Mefloquine, a well-known antimalarial drug, features two trifluoromethyl groups on its quinoline ring. Its primary mechanism of action is the inhibition of protein synthesis in the malaria parasite, Plasmodium falciparum.

Signaling Pathway: Mefloquine's Inhibition of Protein Synthesis

Mefloquine targets the 80S ribosome of P. falciparum, specifically binding to a pocket in the large subunit.[1][2] This binding event interferes with the GTPase-associated center (GAC), a crucial region for the polypeptide elongation step of protein synthesis, ultimately leading to parasite death.[2]

Quantitative Antimalarial Activity Data

The following table summarizes the in vitro antimalarial activity (IC50 values) of various trifluoromethylated quinoline derivatives against different strains of P. falciparum.

| Compound/Derivative | P. falciparum Strain | IC50 (µM) | Reference |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (Chloroquine-sensitive) | 4.8 µg/mL | [3] |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (Chloroquine-sensitive) | 5.2 µg/mL | [3] |

| Mefloquine | Dd2 (Chloroquine-resistant) | Varies (used as control) | [4] |

| Chloroquine | Dd2 (Chloroquine-resistant) | 60-160 nM | [5] |

| Endochin-like quinolones (ELQs) with trifluoromethyl substitution | Various resistant strains | Significantly increased potency | [6] |

Experimental Protocol: In Vitro Antimalarial SYBR Green I Assay

This protocol is adapted for determining the 50% inhibitory concentration (IC50) of trifluoromethylated quinoline compounds against P. falciparum.[4][7][8][9]

1. Materials:

-

P. falciparum culture (ring-stage synchronized, 0.5-1% parasitemia, 2% hematocrit)

-

Complete RPMI 1640 medium

-

Trifluoromethylated quinoline compound (stock solution in DMSO)

-

96-well microplates

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

2. Procedure:

-

Plate Preparation: Prepare serial two-fold dilutions of the test compound in complete medium in a 96-well plate. Include drug-free (positive control) and uninfected erythrocyte (background) wells.

-

Parasite Addition: Add 200 µL of the synchronized parasite culture to each well.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.

-

Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-24 hours.

-

Fluorescence Measurement: Read the fluorescence of each well using the microplate reader.

-

Data Analysis: Subtract the background fluorescence. Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting to a dose-response curve.

Anticancer Activity of Trifluoromethylated Quinolines

The quinoline scaffold is also a promising framework for the development of anticancer agents. Trifluoromethylation has been shown to enhance the cytotoxic activity of these compounds against various cancer cell lines.

Signaling Pathway: Apoptosis Induction by Anticancer Quinolines

Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[2][10][11] This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cell death.

Quantitative Anticancer Activity Data

The following table presents the in vitro anticancer activity (IC50 values) of representative trifluoromethylated quinoline derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7-tert-butyl-substituted quinoline | MCF-7 (Breast) | 0.02-0.04 | [12] |

| 7-tert-butyl-substituted quinoline | HCT-116 (Colon) | 0.02-0.04 | [12] |

| 4-anilinoquinoline derivative | Various cancer cell lines | 1.5-3.9 nM | [12] |

| Fluorinated quinoline analogue 6a | MDA-MB-468 (Triple-Negative Breast) | 2.5–5 | [13] |

| Fluorinated quinoline analogue 6b | MDA-MB-468 (Triple-Negative Breast) | 2.5–5 | [13] |

| Fluorinated quinoline analogue 6f | MDA-MB-468 (Triple-Negative Breast) | 2.5–5 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][14][15]

1. Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Trifluoromethylated quinoline compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at ~570 nm)

2. Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Western Blot for Apoptosis Markers

This protocol is for detecting the cleavage of caspases, a hallmark of apoptosis.[16][17][18][19]

1. Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

2. Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Antimicrobial and Antiviral Activities

Trifluoromethylated quinolines have also demonstrated promising activity against a range of microbial pathogens.

Antibacterial and Antileishmanial Activity

Sitamaquine, an 8-aminoquinoline, is under development for the treatment of visceral leishmaniasis.[20][21] Its mechanism involves the inhibition of succinate dehydrogenase (Complex II) in the parasite's respiratory chain, leading to oxidative stress and apoptosis-like cell death.[1][14]

Signaling Pathway: Sitamaquine's Mechanism in Leishmania

Quantitative Antimicrobial and Antiviral Data

| Compound/Derivative | Microorganism/Virus | MIC/EC50 (µM) | Reference |

| Quinoline with trifluoromethyl group (Compound 2) | MRSA | 3.0 µg/mL | [11] |

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (22) | MRSA and VRSA | 0.031–0.062 µg/mL | [22] |

| 2,8-bis(trifluoromethyl)quinoline analogs | Zika Virus | EC50 = 0.8 | [23] |

| Quinoline derivative 1 | Dengue Virus Serotype 2 | IC50 = 3.03 | [24] |

| Quinoline derivative 2 | Dengue Virus Serotype 2 | IC50 = 0.49 | [24] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[13][25][26][27]

1. Materials:

-

Bacterial strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microplates

-

Trifluoromethylated quinoline compound

-

0.5 McFarland turbidity standard

2. Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective and Analgesic Potential

Recent studies have highlighted the potential of trifluoromethylated quinolines in the treatment of neurological disorders.

Mechanism: Sodium Channel Blockade

Some quinoline-derived trifluoromethyl alcohols have shown analgesic and antiepileptic properties by blocking sodium channels. This action reduces the inflammatory signals released by peripheral nerves and damaged tissues.

Experimental Workflow: Evaluating Neuroprotective Agents

The evaluation of neuroprotective agents typically involves a series of in vitro and in vivo assays.

Conclusion

The incorporation of trifluoromethyl groups into the quinoline scaffold is a highly effective strategy for modulating its bioactivity. This modification enhances physicochemical properties, leading to improved potency, metabolic stability, and pharmacokinetic profiles. The diverse applications of trifluoromethylated quinolines in antimalarial, anticancer, antimicrobial, and neuroprotective research underscore their therapeutic potential. This guide provides a foundational resource for researchers, offering quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action to facilitate the rational design and development of novel and effective quinoline-based drugs.

References

- 1. The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iddo.org [iddo.org]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [mdpi.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. ijmphs.com [ijmphs.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline, a key intermediate in the development of various bioactive molecules. The synthesis is a two-step process commencing with the Combes quinoline synthesis to form 2,8-bis(trifluoromethyl)quinolin-4-ol from 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoro-3-oxobutanoate. The subsequent step involves the bromination of the quinolinol intermediate to yield the final product. This protocol includes detailed experimental procedures, tables summarizing key quantitative data, and a visual representation of the synthetic workflow.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] The presence of trifluoromethyl groups can enhance the metabolic stability and lipophilicity of these molecules, making them valuable scaffolds in drug discovery.[3] this compound serves as a versatile building block for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of novel compounds. This document outlines a reliable and reproducible method for its preparation.

Synthetic Pathway Overview

The synthesis of this compound is achieved in two primary steps as illustrated below. The initial step is a Combes quinoline synthesis, which involves the acid-catalyzed condensation and cyclization of an aniline with a β-diketone.[1][4][5]

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-ol

This procedure follows the principles of the Combes quinoline synthesis.[5][6]

Materials:

-

2-Aminobenzotrifluoride (2-(Trifluoromethyl)aniline)

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminobenzotrifluoride (1 equivalent) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent).[6]

-

Carefully add polyphosphoric acid to the mixture.

-

Heat the reaction mixture to 120-150 °C and stir for 3 hours under a nitrogen atmosphere.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool slightly and then pour it slowly into a beaker containing ice water with vigorous stirring. A yellow precipitate will form.[6]

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water.[6]

-

Alternatively, the product can be extracted from the quenched reaction mixture with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

-

The resulting beige to yellow solid, 2,8-bis(trifluoromethyl)quinolin-4-ol, can often be used in the next step without further purification.[6]

Quantitative Data for 2,8-Bis(trifluoromethyl)quinolin-4-ol:

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₅F₆NO | [6][7] |

| Molecular Weight | 281.15 g/mol | [6][7] |

| Yield | 23-91% | [6] |

| Melting Point | 128-134 °C | [3][6] |

| Appearance | Beige to yellow solid | [6] |

Spectroscopic Data for 2,8-Bis(trifluoromethyl)quinolin-4-ol:

| Type | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.30 (s, 1H), 7.80 (t, J=7.9 Hz, 1H), 8.28 (d, J=7.2 Hz, 1H), 8.52 (d, J=8.2 Hz, 1H) | [6] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 101.0, 119.9, 121.9, 122.6 (q, J=273 Hz), 125.3 (q, J=276 Hz), 127.3, 130.0 (q, J=58 Hz), 144.5, 148.4 (q, J=67 Hz), 163.3 | [6] |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -58.98 (s, 3F), -67.03 (s, 3F) | [6] |

Step 2: Synthesis of this compound

This procedure utilizes a brominating agent to convert the hydroxyl group of the quinolinol to a bromide. The protocol is adapted from a similar transformation.[8]

Materials:

-

2,8-Bis(trifluoromethyl)quinolin-4-ol

-

Phosphoryl bromide (POBr₃)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, place 2,8-bis(trifluoromethyl)quinolin-4-ol (1 equivalent).

-

Carefully add phosphoryl bromide (1.1 equivalents).[8]

-

Heat the reaction mixture to 150 °C and maintain for 2 hours.[8]

-